molecular formula C11H15BrN2O3 B2871232 Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate CAS No. 1338219-50-3

Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate

Cat. No.: B2871232
CAS No.: 1338219-50-3
M. Wt: 303.156
InChI Key: ALOXPFRSCMRUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a bromo substituent at the 2-position and a methoxy group at the 6-position of the pyridine ring. The tert-butyl carbamate group (-NHBoc) serves as a protective moiety for amines, widely used in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)13-7-5-6-8(16-4)14-9(7)12/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXPFRSCMRUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338219-50-3
Record name tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate typically involves the reaction of 2-bromo-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets. The bromine and methoxy substituents on the pyridine ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The carbamate group can undergo hydrolysis, releasing the active pyridine derivative that can interact with biological pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine Core : Aromatic heterocycle with nitrogen at the 3-position.
  • Substituents : Bromine (electron-withdrawing) at C2 and methoxy (electron-donating) at C4.
  • Carbamate Group : tert-Butyloxycarbonyl (Boc) protects the amine, enabling selective deprotection in synthetic workflows.

Comparison with Similar Compounds

The following table compares tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate with structurally related pyridine carbamates, based on substituent effects, physicochemical properties, and synthetic applications.

Compound Name CAS Number Molecular Formula Substituents (Position) Molar Mass (g/mol) Key Properties/Applications Reference
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 1227958-32-8 C₁₀H₁₂BrClN₂O₂ Br (C2), Cl (C6) 307.57 High density (1.54 g/cm³); used in Suzuki couplings
tert-Butyl (2-bromopyridin-3-yl)carbamate Not provided C₁₀H₁₃BrN₂O₂ Br (C2) 273.13 (estimated) Intermediate in pharmaceutical synthesis
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate 1662714-36-4 C₁₁H₁₅BrN₂O₂ Br (C5), CH₃ (C6) 287.15 Lower polarity due to methyl group; used in kinase inhibitors
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Not provided C₁₁H₁₃BrClN₂O₂ Br (C6), Cl (C2), CH₃ (linker) 328.60 (estimated) Dual halogenation enhances cross-coupling reactivity
Target Compound (2-bromo-6-methoxy analog) Not available C₁₁H₁₅BrN₂O₃ Br (C2), OCH₃ (C6) ~303.16 (estimated) Predicted higher solubility due to methoxy group; potential use in medicinal chemistry N/A

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. This contrasts with chloro (Cl) or bromo (Br) groups, which are electron-withdrawing and may direct reactions to meta/para positions . Bromine at C2 (common in all analogs) facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for biaryl or amine functionalization .
  • Physicochemical Properties :

    • Solubility : Methoxy-substituted analogs are expected to exhibit higher aqueous solubility compared to chloro- or methyl-substituted derivatives due to the polar OCH₃ group.
    • Stability : The Boc group in all analogs ensures stability under basic conditions but is acid-labile, enabling selective deprotection .

Biological Activity

Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄BrN₃O₂
  • Molecular Weight : 288.15 g/mol
  • CAS Number : [XXXXXX] (to be filled with the specific CAS number)

The compound features a pyridine ring substituted with a bromine atom and a methoxy group, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the bromine and methoxy groups enhances its binding affinity, potentially modulating the activity of these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cellular responses.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown potential effectiveness against various microbial strains.
  • Antiparasitic Effects : The compound has demonstrated activity against certain parasites, making it a candidate for further exploration in antiparasitic drug development.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticActive against Plasmodium spp.
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Activity : Research published in PMC highlighted the compound's effectiveness against Plasmodium falciparum, showing a promising EC50 value that warrants further investigation into its mechanism and potential as an antimalarial agent .
  • Metabolic Stability : Investigations into the metabolic pathways revealed that modifications to the pyridine ring could enhance metabolic stability while maintaining biological efficacy. This balance is crucial for drug development .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies : Further elucidating the specific molecular interactions and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity and pharmacokinetics.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before considering clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.